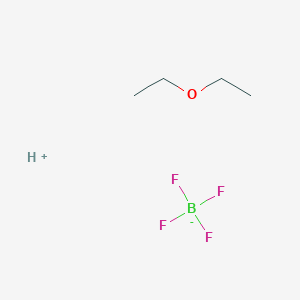








|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:2].[H+].[B-](F)(F)(F)F.CCOCC.[Br:24]N1C(=O)CCC1=O>C(#N)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([Br:24])[CH:6]=1)[CH3:2] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
57.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)O)=O
|
|
Name
|
|
|
Quantity
|
32.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
480 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
67.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
rise above −10° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracting four times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water, saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethyl acetate/hexane
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70.7 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |